

MRT68921 Hydrochloride: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: MRT68921 hydrochloride

Cat. No.: B3028447

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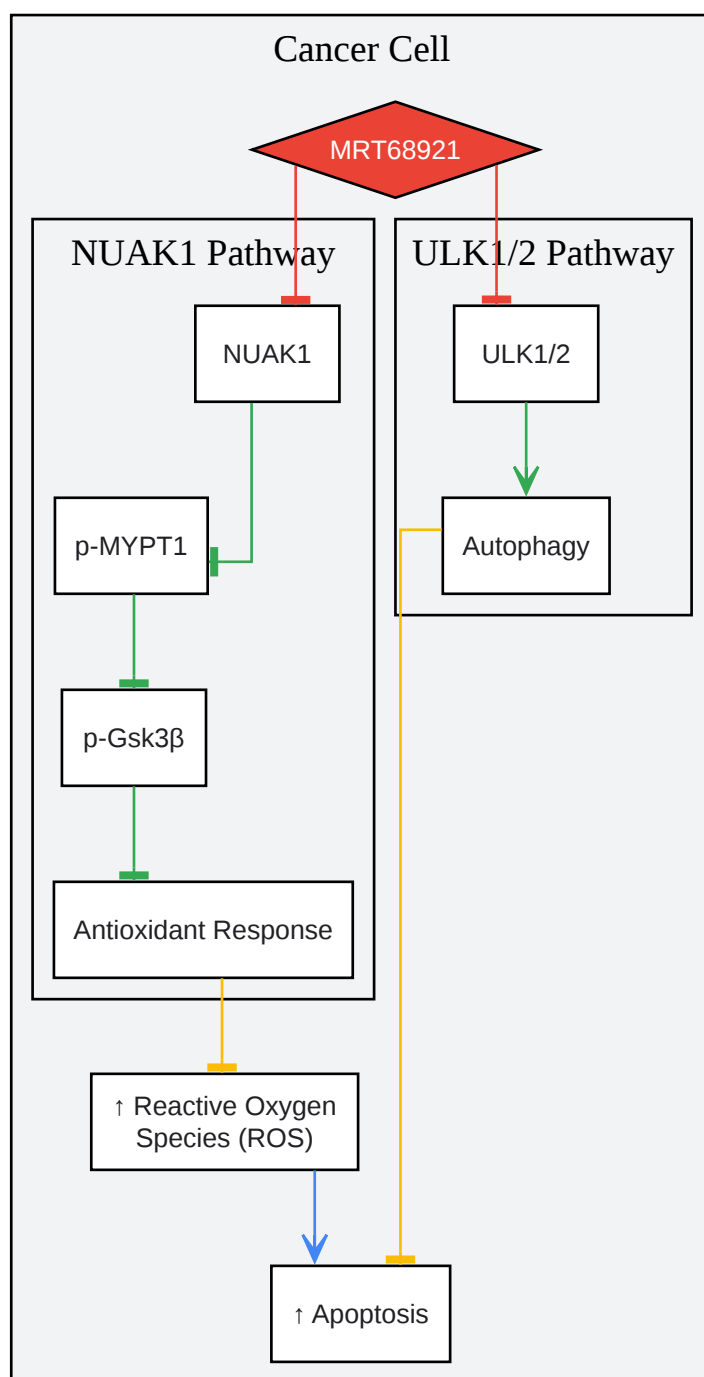
Introduction

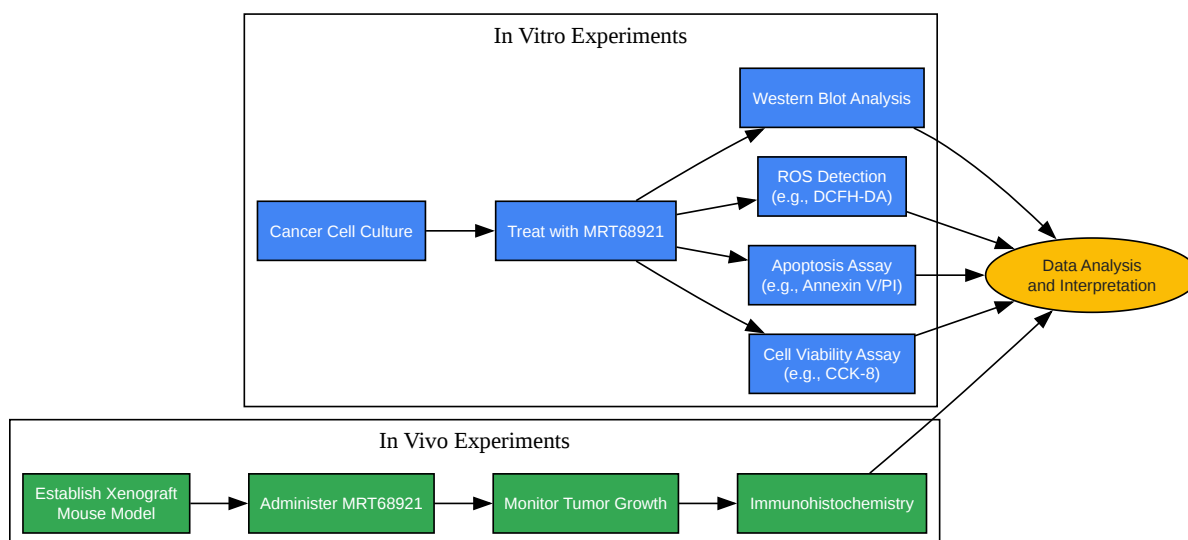
MRT68921 hydrochloride is a potent, cell-permeable dual inhibitor of NUA1 and the autophagy-initiating kinases ULK1 and ULK2.[1][2][3] By targeting these key proteins, MRT68921 disrupts cellular homeostasis in cancer cells, leading to the inhibition of autophagy, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[1][3] These characteristics make MRT68921 a valuable tool for investigating the roles of NUA1 and ULK1/2 in cancer biology and for evaluating their potential as therapeutic targets. This document provides detailed application notes and protocols for the use of **MRT68921 hydrochloride** in cancer research.

Mechanism of Action

MRT68921 exerts its anti-cancer effects through the dual inhibition of NUA1 and ULK1/2.[1][4] NUA1 is involved in the cellular response to oxidative stress, and its inhibition can lead to an increase in intracellular ROS.[3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions.[4][5] By inhibiting ULK1/2, MRT68921 blocks the protective mechanism of autophagy, making cancer cells more susceptible to apoptosis.[1][2] The combined inhibition of NUA1 and ULK1/2 creates a synergistic effect, disrupting the balance of oxidative stress and leading to cancer cell death.[4]

Signaling Pathway





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- To cite this document: BenchChem. [MRT68921 Hydrochloride: Application Notes and Protocols for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028447#mrt68921-hydrochloride-in-cancer-research]

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